molecular formula C27H35N3O4 B11045779 N-(2-{[1-(cyclohexylcarbamoyl)cyclohexyl](furan-2-ylmethyl)amino}-2-oxoethyl)benzamide

N-(2-{[1-(cyclohexylcarbamoyl)cyclohexyl](furan-2-ylmethyl)amino}-2-oxoethyl)benzamide

Cat. No.: B11045779
M. Wt: 465.6 g/mol
InChI Key: YXVIQSLNXZJGDT-UHFFFAOYSA-N
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Description

N-(2-{1-(cyclohexylcarbamoyl)cyclohexylamino}-2-oxoethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core linked to a cyclohexylcarbamoyl group and a furan ring, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{1-(cyclohexylcarbamoyl)cyclohexylamino}-2-oxoethyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core through the reaction of benzoyl chloride with an appropriate amine under basic conditions.

    Cyclohexylcarbamoyl Group Addition: The cyclohexylcarbamoyl group is introduced via the reaction of cyclohexyl isocyanate with a secondary amine, forming a urea derivative.

    Furan Ring Incorporation: The furan ring is attached through a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the amine group of the intermediate compound.

    Final Coupling: The final step involves coupling the intermediate with an appropriate oxoethyl derivative under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The benzamide and furan rings can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are typical for substitution reactions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and amines.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity can be explored. It may interact with specific enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its structure suggests it might have activity against certain diseases or conditions, warranting further pharmacological studies.

Industry

In industrial applications, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which N-(2-{1-(cyclohexylcarbamoyl)cyclohexylamino}-2-oxoethyl)benzamide exerts its effects would depend on its specific interactions with molecular targets. Potential targets include enzymes, receptors, and other proteins. The compound may modulate these targets through binding interactions, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{1-(cyclohexylcarbamoyl)cyclohexylamino}-2-oxoethyl)benzamide
  • N-(2-{1-(cyclohexylcarbamoyl)cyclohexylamino}-2-oxoethyl)benzamide

Uniqueness

Compared to similar compounds, N-(2-{1-(cyclohexylcarbamoyl)cyclohexylamino}-2-oxoethyl)benzamide stands out due to the presence of the furan ring, which can impart unique electronic and steric properties. This can influence its reactivity and interactions with biological targets, potentially leading to distinct pharmacological profiles and applications.

Properties

Molecular Formula

C27H35N3O4

Molecular Weight

465.6 g/mol

IUPAC Name

N-[2-[[1-(cyclohexylcarbamoyl)cyclohexyl]-(furan-2-ylmethyl)amino]-2-oxoethyl]benzamide

InChI

InChI=1S/C27H35N3O4/c31-24(19-28-25(32)21-11-4-1-5-12-21)30(20-23-15-10-18-34-23)27(16-8-3-9-17-27)26(33)29-22-13-6-2-7-14-22/h1,4-5,10-12,15,18,22H,2-3,6-9,13-14,16-17,19-20H2,(H,28,32)(H,29,33)

InChI Key

YXVIQSLNXZJGDT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2(CCCCC2)N(CC3=CC=CO3)C(=O)CNC(=O)C4=CC=CC=C4

Origin of Product

United States

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